molecular formula C14H17FN2O2S B2508755 N-(2-fluorophenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide CAS No. 1351658-67-7

N-(2-fluorophenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide

Cat. No.: B2508755
CAS No.: 1351658-67-7
M. Wt: 296.36
InChI Key: APHAQHFVLZVLLV-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-1-oxa-4-thia-8-azaspiro[45]decane-8-carboxamide is a complex organic compound characterized by its unique spirocyclic structure This compound features a fluorophenyl group, an oxa-thia-azaspirodecane core, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide typically involves multiple steps:

  • Formation of the Spirocyclic Core: : The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. This step often requires the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF).

  • Introduction of the Fluorophenyl Group: : The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction. This step may involve the use of a fluorinated benzene derivative and a strong nucleophile.

  • Formation of the Carboxamide Group: : The carboxamide group is typically formed through an amidation reaction. This can be achieved by reacting an amine with a carboxylic acid derivative, such as an acid chloride or an ester, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thia-azaspirodecane core. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

  • Reduction: : Reduction reactions can target the carboxamide group, converting it to an amine. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

  • Substitution: : The fluorophenyl group can participate in electrophilic aromatic substitution reactions. Reagents like bromine or nitric acid can introduce additional substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Bromine, nitric acid

Major Products Formed

    Oxidation: Sulfoxides or sulfones

    Reduction: Amines

    Substitution: Halogenated or nitrated aromatic compounds

Scientific Research Applications

Chemistry

In chemistry, N-(2-fluorophenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. The presence of the fluorophenyl group and the spirocyclic core may confer unique pharmacological properties, such as enhanced binding affinity to specific receptors or enzymes.

Industry

In industrial applications, this compound could be used in the development of new materials with specific properties. For example, its spirocyclic structure might impart rigidity and stability, making it suitable for use in polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors. The fluorophenyl group could enhance binding affinity through hydrophobic interactions, while the spirocyclic core might provide structural stability.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide
  • N-(2-bromophenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide
  • N-(2-methylphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide

Uniqueness

Compared to similar compounds, N-(2-fluorophenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide is unique due to the presence of the fluorine atom. Fluorine can significantly influence the compound’s chemical and biological properties, such as increasing metabolic stability and altering electronic characteristics. This makes the compound particularly interesting for applications in drug design and materials science.

Properties

IUPAC Name

N-(2-fluorophenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O2S/c15-11-3-1-2-4-12(11)16-13(18)17-7-5-14(6-8-17)19-9-10-20-14/h1-4H,5-10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APHAQHFVLZVLLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCS2)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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